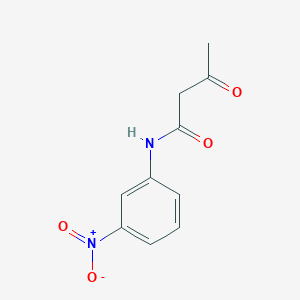

N-(3-nitrophenyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAQKCOLRNMYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304480 | |

| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25233-49-2 | |

| Record name | 25233-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of N-(3-nitrophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-nitrophenyl)-3-oxobutanamide is an organic compound that serves as a key intermediate in various synthetic pathways. Its chemical structure, featuring a nitrophenyl group attached to a 3-oxobutanamide moiety, makes it a subject of interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the known physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide, along with relevant experimental protocols and logical workflows. Due to the limited availability of experimental data for this specific isomer, information from closely related analogs is included for comparative purposes and to guide experimental design.

Physicochemical Properties

The physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide are summarized in the table below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂O₄ | [1] |

| Molecular Weight | 222.20 g/mol | Calculated |

| Appearance | Yellow to orange-yellow crystal | [1] |

| Melting Point | 182-186 °C | [1] |

| Boiling Point | No experimental data available | N/A |

| Solubility | Almost insoluble in water; slightly soluble in ethanol and acetone | [1] |

| pKa (Predicted) | 10.75 ± 0.46 | [1] |

| logP | No experimental data available | N/A |

Synthesis

A general synthetic route for N-(3-nitrophenyl)-3-oxobutanamide involves a two-step process.[1] This begins with the reaction of 3-nitroaniline with acetylacetone, followed by a reaction with ammonia.[1]

Figure 1: General Synthesis Workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of N-(3-nitrophenyl)-3-oxobutanamide are not widely published. The following protocols are generalized methods for the synthesis and analysis of N-aryl-3-oxobutanamides and can be adapted for the target compound.

Synthesis of N-aryl-3-oxobutanamides (General Procedure)

This procedure is a general representation and would require optimization for the specific synthesis of N-(3-nitrophenyl)-3-oxobutanamide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (e.g., 3-nitroaniline) in a suitable solvent such as toluene or xylene.

-

Addition of Reagent: Add an equimolar amount of a β-ketoester, such as ethyl acetoacetate, to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-aryl-3-oxobutanamide.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure. For a related compound, N-(3-methylphenyl)-3-oxobutanamide, the ¹H NMR spectrum shows characteristic peaks for the aromatic protons, the amide proton, the methylene protons of the butanamide chain, and the methyl protons. Similar patterns would be expected for the 3-nitro analog, with shifts influenced by the electron-withdrawing nitro group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. Expected characteristic absorption bands would include N-H stretching, C=O stretching (for both the ketone and amide), and the aromatic C-N and N-O stretching from the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of 222.20.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development for this class of compounds.

Figure 2: General Characterization Workflow.

Biological Activity

There is a lack of specific studies on the biological activity of N-(3-nitrophenyl)-3-oxobutanamide. However, the presence of the nitroaromatic moiety suggests potential for various biological effects, as nitro compounds are known to exhibit a wide range of activities. Research on related structures, such as (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, has indicated potential antibacterial activity. Further investigation is required to determine the specific biological profile of N-(3-nitrophenyl)-3-oxobutanamide.

Safety Information

N-(3-nitrophenyl)-3-oxobutanamide is an organic compound and should be handled with appropriate safety precautions in a laboratory setting. It is described as being irritating, and contact with the skin and eyes should be avoided.[1] Inhalation of its dust should also be prevented.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1]

Conclusion

N-(3-nitrophenyl)-3-oxobutanamide is a chemical intermediate with defined, albeit limited, physicochemical data in the public domain. This guide has summarized the available information and provided general experimental frameworks for its synthesis and characterization based on related compounds. Further experimental work is necessary to fully elucidate its properties and explore its potential applications in drug development and other scientific fields.

References

N-(3-nitrophenyl)-3-oxobutanamide spectroscopic data analysis (NMR, IR, Mass)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for N-(3-nitrophenyl)-3-oxobutanamide, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents a detailed overview based on high-quality predicted spectroscopic data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of the compound's structural characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for N-(3-nitrophenyl)-3-oxobutanamide. These values have been generated using advanced computational models and are intended to provide a close approximation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | -NH- (Amide) |

| ~8.5 | Singlet | 1H | Ar-H (H-2) |

| ~7.9 | Doublet | 1H | Ar-H (H-4) |

| ~7.7 | Doublet | 1H | Ar-H (H-6) |

| ~7.5 | Triplet | 1H | Ar-H (H-5) |

| ~3.6 | Singlet | 2H | -CH₂- |

| ~2.3 | Singlet | 3H | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O (Ketone) |

| ~168 | C=O (Amide) |

| ~148 | Ar-C (C-3, C-NO₂) |

| ~139 | Ar-C (C-1) |

| ~130 | Ar-CH (C-5) |

| ~125 | Ar-CH (C-6) |

| ~119 | Ar-CH (C-4) |

| ~115 | Ar-CH (C-2) |

| ~50 | -CH₂- |

| ~30 | -CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530 | Strong | N-O Asymmetric Stretch (NO₂) |

| ~1350 | Strong | N-O Symmetric Stretch (NO₂) |

Mass Spectrometry (MS) (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 222 | 100 | [M]⁺ (Molecular Ion) |

| 180 | 40 | [M - CH₂=C=O]⁺ |

| 164 | 30 | [M - C₃H₆O]⁺ |

| 138 | 60 | [NO₂-C₆H₄-NH]⁺ |

| 122 | 20 | [C₆H₄-NH-C=O]⁺ |

| 92 | 50 | [C₆H₄-NH]⁺ |

| 43 | 90 | [CH₃-C=O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a solid organic compound like N-(3-nitrophenyl)-3-oxobutanamide and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of N-(3-nitrophenyl)-3-oxobutanamide in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid N-(3-nitrophenyl)-3-oxobutanamide sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion probe (DIP) or dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI) can be used.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like ESI can be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like N-(3-nitrophenyl)-3-oxobutanamide.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational spectroscopic profile of N-(3-nitrophenyl)-3-oxobutanamide. While the data presented is based on computational predictions, it offers valuable insights for the identification and characterization of this compound. It is recommended that this predicted data be confirmed with experimental results as they become available.

An In-depth Technical Guide to the Solubility and Stability of N-(3-nitrophenyl)-3-oxobutanamide in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the known solubility and stability characteristics of N-(3-nitrophenyl)-3-oxobutanamide. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative descriptions, data from structurally related compounds, and detailed experimental protocols for determining these properties.

Introduction

N-(3-nitrophenyl)-3-oxobutanamide, with the molecular formula C10H10N2O4, is an organic compound that serves as a valuable intermediate in various synthetic processes, including the manufacturing of dyes, pigments, and potentially pharmaceutical agents.[1] A thorough understanding of its solubility and stability in common laboratory solvents is crucial for its handling, storage, reaction optimization, and formulation development. This guide aims to consolidate the available information and provide standardized methodologies for its characterization.

Physicochemical Properties

A summary of the basic physicochemical properties of N-(3-nitrophenyl)-3-oxobutanamide is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H10N2O4 | [1] |

| Molar Mass | 222.2 g/mol | [1] |

| Appearance | Yellow to orange-yellow crystal | [1] |

| Melting Point | 120-121 °C | [1] |

| pKa (Predicted) | 10.75 ± 0.46 | [1] |

Solubility Profile

3.1. Qualitative Solubility

N-(3-nitrophenyl)-3-oxobutanamide is reported to be almost insoluble in water and slightly soluble in common organic solvents such as ethanol and acetone.[1] The presence of a polar nitro group and amide functionality, combined with a non-polar phenyl ring and alkyl chain, suggests a solubility profile favoring polar aprotic and protic organic solvents over water and non-polar hydrocarbon solvents.

Table 2: Qualitative Solubility of N-(3-nitrophenyl)-3-oxobutanamide

| Solvent | Qualitative Solubility | Reference |

| Water | Almost Insoluble | [1] |

| Ethanol | Slightly Soluble | [1] |

| Acetone | Slightly Soluble | [1] |

3.2. Solubility in Common Laboratory Solvents (Predicted Trends)

Based on the principle of "like dissolves like," a predicted trend of solubility in common lab solvents can be inferred. The solubility is expected to increase with the polarity of the organic solvent. For a more quantitative estimation, solubility data of a structurally related compound, 3-nitrobenzaldehyde, is presented in Table 3. While not a direct substitute, it can offer guidance for solvent selection in experimental designs.

Table 3: Mole Fraction Solubility of 3-Nitrobenzaldehyde at 298.15 K (as a proxy)

| Solvent | Mole Fraction (x10^3) |

| N,N-Dimethylformamide (DMF) | 589.2 |

| Acetone | 501.7 |

| Acetonitrile | 435.9 |

| Ethyl Acetate | 389.5 |

| Toluene | 224.1 |

| Methanol | 178.3 |

| Ethanol | 115.6 |

| n-Propanol | 92.4 |

| n-Butanol | 78.9 |

| Isopropanol | 73.2 |

| Cyclohexane | 5.8 |

Note: Data extracted from studies on 3-nitrobenzaldehyde and should be used as a relative guide only.[2][3]

Stability Profile

The chemical stability of N-(3-nitrophenyl)-3-oxobutanamide is a critical factor for its storage and handling. The molecule possesses functional groups that are susceptible to degradation under certain conditions.

4.1. General Stability Considerations

It is advised to prevent prolonged contact with air to avoid oxidative decomposition.[1] For the structurally similar isomer, N-(4-nitrophenyl)-3-oxobutanamide, storage in a well-ventilated, low-temperature, and dry environment is recommended to prevent degradation.[4] These precautions suggest that N-(3-nitrophenyl)-3-oxobutanamide may be sensitive to heat, moisture, and oxidation.

4.2. Potential Degradation Pathways

While specific degradation pathways for N-(3-nitrophenyl)-3-oxobutanamide have not been detailed in the literature, potential degradation routes can be hypothesized based on its chemical structure:

-

Hydrolysis: The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions, yielding 3-nitroaniline and 3-oxobutanoic acid.

-

Oxidation: As noted, the compound may undergo oxidative decomposition, though the specific sites of oxidation are not specified.[1]

-

Photodegradation: Aromatic nitro compounds can be susceptible to photolytic degradation. Exposure to light, especially UV radiation, should be controlled during storage and handling.

Experimental Protocols

To obtain quantitative data on the solubility and stability of N-(3-nitrophenyl)-3-oxobutanamide, the following experimental protocols are recommended.

5.1. Protocol for Solubility Determination (Isothermal Saturation Method)

This method involves creating a saturated solution of the compound at a constant temperature and then determining its concentration.

-

Sample Preparation: Add an excess amount of N-(3-nitrophenyl)-3-oxobutanamide to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature changes. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent and determine the concentration of N-(3-nitrophenyl)-3-oxobutanamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in terms of mg/mL or mol/L.

5.2. Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of the molecule.[5]

-

Stock Solution Preparation: Prepare a stock solution of N-(3-nitrophenyl)-3-oxobutanamide in a suitable solvent where it is sufficiently soluble and stable (e.g., acetonitrile or methanol).

-

Stress Conditions: Expose aliquots of the stock solution to various stress conditions:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H2O2 to a final concentration of 3%.

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 60 °C) in the dark.

-

Photolytic Degradation: Expose the solution to a controlled light source (e.g., in a photostability chamber).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products. A diode array detector can be used to assess peak purity.

Visualizations

6.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Conclusion

While quantitative data on the solubility and stability of N-(3-nitrophenyl)-3-oxobutanamide is sparse, this guide provides a foundational understanding based on available qualitative information and data from analogous structures. The compound is likely to be sparingly soluble in water but more soluble in polar organic solvents. Stability is a key consideration, with potential degradation through hydrolysis, oxidation, and photolysis. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining the precise solubility and stability profiles necessary for advancing its application in synthesis and formulation. It is strongly recommended that these properties be determined experimentally for the specific solvent systems and conditions relevant to a given application.

References

Core Reaction Mechanisms of N-(3-nitrophenyl)-3-oxobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core reaction mechanisms involving N-(3-nitrophenyl)-3-oxobutanamide, a versatile intermediate in organic synthesis. The document details key synthetic pathways, presents quantitative data from relevant studies, and provides experimental protocols for the described reactions. The visualization of reaction pathways and experimental workflows is included to facilitate a comprehensive understanding of the chemical processes.

Synthesis of N-(3-nitrophenyl)-3-oxobutanamide

The primary synthesis of N-(3-nitrophenyl)-3-oxobutanamide is typically achieved through the acylation of 3-nitroaniline with a β-keto carbonyl compound. A common and efficient method involves the reaction of 3-nitroaniline with diketene.

General Reaction Scheme:

Caption: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide.

Experimental Protocol:

A general procedure for the synthesis of N-aryl-3-oxobutanamides involves the dropwise addition of diketene to a solution of the corresponding aniline in a suitable solvent, such as acetic acid or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product can then be isolated by precipitation and recrystallization.

Manganese(III)-Based Oxidative Cyclization

N-aryl-3-oxobutanamides are excellent precursors for the synthesis of substituted oxindoles (indolin-2-ones) via a manganese(III)-based oxidative cyclization. This reaction proceeds through a 5-exo-trig cyclization pathway.[1]

Reaction Mechanism:

The reaction is initiated by the oxidation of the enol form of the 3-oxobutanamide by Mn(OAc)₃, generating a radical intermediate. This radical then undergoes an intramolecular cyclization onto the aromatic ring to form a carbon-carbon bond, leading to the formation of the indolin-2-one ring system.

References

Potential Biological Activities of N-(3-nitrophenyl)-3-oxobutanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the potential biological activities of N-(3-nitrophenyl)-3-oxobutanamide and its derivatives. While direct comprehensive studies on this specific parent compound are limited in publicly available literature, this guide synthesizes findings from structurally related molecules, particularly focusing on antibacterial, anti-inflammatory, and anticancer properties. The core structure, combining a nitrophenyl group and a 3-oxobutanamide moiety, suggests a rich potential for diverse pharmacological effects. This document provides a consolidated overview of available quantitative data, detailed experimental protocols for analogous compounds, and visualizations of relevant biological pathways to facilitate further research and development in this area.

Antibacterial Activity of a Close Derivative

A significant study on a close derivative, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, has demonstrated its potential as an antibacterial agent, particularly against multidrug-resistant (MDR) strains. The introduction of a nitrobenzylidene group at the second position of the 3-oxobutanamide core appears to be crucial for its activity.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide was evaluated by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Growth Inhibition (%) at MIC |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 | 99.4 |

| Acinetobacter baumannii (MDR) | 16 | 98.2 |

MRSA: Methicillin-resistant Staphylococcus aureus MDR: Multidrug-resistant

These results highlight the potent activity of this derivative against both Gram-positive (MRSA) and Gram-negative (MDR A. baumannii) resistant bacteria[1].

Experimental Protocols

A one-step synthesis involves the condensation of 3-nitrobenzaldehyde with acetoacetamide.

-

Reactants: 3-nitrobenzaldehyde (1.25 equivalents), acetoacetamide (1.0 equivalent), and L-proline (0.2 equivalents) as a catalyst.

-

Solvent: Ethanol.

-

Procedure: The reactants are mixed in ethanol and stirred at room temperature for 4-5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, water is added to precipitate the product. The resulting solid is filtered, washed with a mixture of petroleum ether and ethyl acetate, and dried under vacuum[2].

The MIC values were determined using the broth microdilution method.

-

Inoculum Preparation: Bacterial suspensions are prepared from overnight cultures in Mueller-Hinton Broth (MHB). The turbidity is adjusted to the 0.5 McFarland standard and then diluted to the required inoculum density (e.g., 5 x 10^7 CFU/mL)[2].

-

Compound Preparation: The test compound is dissolved in 100% DMSO to create a stock solution, from which serial dilutions are made in MHB in a 96-well plate[2].

-

Incubation: The prepared bacterial inoculum is added to each well containing the diluted compound. The plates are covered and incubated at 35°C for 24 hours[2].

-

Data Analysis: Bacterial growth inhibition is determined by measuring the absorbance (OD600) using a plate reader. The percentage of growth inhibition is calculated relative to a positive control (bacteria without inhibitor) and a negative control (media only)[2].

Potential Anti-inflammatory Activity

Plausible Mechanism of Action: NF-κB Pathway Inhibition

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory agents exert their effects by inhibiting this pathway. Nitro-fatty acids, for instance, have been shown to suppress inflammation by inhibiting NF-κB signaling[3][4]. It is plausible that N-(3-nitrophenyl)-3-oxobutanamide derivatives could act through a similar mechanism.

Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Electrophilic nitro compounds can potentially inhibit this pathway by directly modifying key proteins like the p65 subunit of NF-κB, thereby preventing its DNA binding and transcriptional activity[3].

References

- 1. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for N-(3-nitrophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical entity N-(3-nitrophenyl)-3-oxobutanamide. It includes key chemical identifiers, a proposed synthesis protocol, and a summary of its physicochemical properties. Due to the limited availability of experimental data in public databases, this guide also highlights the absence of comprehensive spectral and biological activity information for this specific isomer. The document is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundational understanding of this compound.

Chemical Identifiers and Physical Properties

N-(3-nitrophenyl)-3-oxobutanamide, also known as 3'-nitroacetoacetanilide, is an organic compound with the molecular formula C10H10N2O4. It is recognized as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and potentially pharmacologically active agents.[1]

Table 1: Chemical Identifiers for N-(3-nitrophenyl)-3-oxobutanamide

| Identifier | Value |

| CAS Number | 25233-49-2 |

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.20 g/mol |

| IUPAC Name | N-(3-nitrophenyl)-3-oxobutanamide |

| Common Synonyms | 3'-Nitroacetoacetanilide |

Table 2: Physicochemical Properties of N-(3-nitrophenyl)-3-oxobutanamide

| Property | Value | Source |

| Physical State | Yellow to orange-yellow crystalline solid | [1] |

| Melting Point | Approximately 182-186°C | [1] |

| Solubility | Almost insoluble in water; slightly soluble in ethanol and acetone | [1] |

Synthesis Protocol

Proposed Experimental Protocol: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide

Materials:

-

3-nitroaniline

-

Ethyl acetoacetate (or another suitable acetoacetylating agent)

-

High-boiling point solvent (e.g., xylene or toluene)

-

Catalyst (optional, e.g., a catalytic amount of acid or base)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of 3-nitroaniline and ethyl acetoacetate in a high-boiling point solvent like xylene.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.

-

After the theoretical amount of ethanol has been collected, or when the reaction is deemed complete by thin-layer chromatography (TLC), allow the mixture to cool to room temperature.

-

The crude product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude solid is then collected by filtration and washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield N-(3-nitrophenyl)-3-oxobutanamide as a crystalline solid.[1]

-

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Figure 1. A generalized workflow for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.

Spectral Data (Predicted)

As of the date of this guide, experimental spectral data (NMR, IR, MS) for N-(3-nitrophenyl)-3-oxobutanamide are not available in the public chemical databases searched. The following tables provide predicted spectral data based on the chemical structure and data from analogous compounds. These predictions are for informational purposes and should be confirmed by experimental analysis.

Table 3: Predicted ¹H NMR Spectral Data for N-(3-nitrophenyl)-3-oxobutanamide (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -C(O)CH₃ |

| ~3.6 | s | 2H | -C(O)CH₂C(O)- |

| ~7.5 | t | 1H | Ar-H |

| ~7.9 | d | 1H | Ar-H |

| ~8.1 | d | 1H | Ar-H |

| ~8.4 | s | 1H | Ar-H |

| ~10.2 | br s | 1H | N-H |

Table 4: Predicted Key IR Absorption Bands for N-(3-nitrophenyl)-3-oxobutanamide

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~1720 | C=O stretch (ketone) |

| ~1670 | C=O stretch (amide I) |

| ~1530, ~1350 | N-O stretch (nitro group) |

Table 5: Predicted Mass Spectrometry Fragmentation for N-(3-nitrophenyl)-3-oxobutanamide

| m/z | Fragment |

| 222 | [M]⁺ |

| 180 | [M - CH₂CO]⁺ |

| 138 | [M - CH₃COCH₂CO]⁺ or [O₂NC₆H₄NH₂]⁺ |

Biological Activity and Signaling Pathways

There is currently no available information in peer-reviewed scientific literature or major biological databases regarding the specific biological activity or mechanism of action of N-(3-nitrophenyl)-3-oxobutanamide. Research on related nitroaromatic compounds suggests a wide range of potential biological activities, but these have not been specifically investigated for the 3-nitro isomer of N-phenyl-3-oxobutanamide. Therefore, no signaling pathways or detailed experimental workflows related to its biological effects can be provided at this time.

Figure 2. A conceptual workflow for evaluating the biological potential of N-(3-nitrophenyl)-3-oxobutanamide.

Conclusion and Future Directions

N-(3-nitrophenyl)-3-oxobutanamide is a well-defined chemical entity with established identifiers and a feasible synthetic route. However, there is a significant gap in the publicly available experimental data, particularly concerning its spectral characteristics and biological properties. This guide serves as a starting point for researchers interested in this compound. Future work should focus on the experimental validation of the proposed synthesis protocol, comprehensive spectroscopic characterization, and systematic screening for biological activities to unlock its potential in drug discovery and materials science.

References

Health and Safety Precautions for N-(3-nitrophenyl)-3-oxobutanamide: A Technical Guide

Disclaimer: The toxicological properties of N-(3-nitrophenyl)-3-oxobutanamide have not been fully investigated. This guide is based on limited available data and general principles of chemical safety for handling nitrophenyl compounds and fine powders. It is intended for use by trained professionals in a laboratory or industrial setting. Always consult a complete and current Safety Data Sheet (SDS) from your supplier before handling this chemical and perform a thorough risk assessment for your specific use case.

This technical guide provides an overview of the known health and safety handling precautions for N-(3-nitrophenyl)-3-oxobutanamide (CAS No. 25233-49-2). Due to the limited specific toxicological data for this compound, the recommendations provided are also informed by general safety protocols for handling potentially hazardous chemical powders and nitrophenyl derivatives.

Hazard Identification and Classification

While a complete Globally Harmonized System (GHS) classification is not publicly available, initial information indicates that N-(3-nitrophenyl)-3-oxobutanamide should be handled as a hazardous substance. It is identified as an irritant and may be harmful by ingestion and inhalation. The material is also irritating to mucous membranes and the upper respiratory tract.

| Identified Hazard | Description | Source |

|---|---|---|

| Acute Toxicity | May be harmful by ingestion and inhalation. | Matrix Scientific |

| Skin Irritation | Irritant. | Matrix Scientific |

| Eye Irritation | Irritant. | Matrix Scientific |

| Respiratory Irritation | Material is irritating to mucous membranes and upper respiratory tract. | Matrix Scientific |

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure safety. A systematic approach to handling, from preparation to disposal, should be implemented.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling N-(3-nitrophenyl)-3-oxobutanamide to prevent skin, eye, and respiratory exposure. [1][2][3]

| Protection Type | Recommended Equipment | Rationale |

|---|---|---|

| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. [1][3] | Protects against splashes and airborne particles entering the eyes. [1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). [1]A lab coat or chemical-resistant apron. [2]Closed-toe shoes. | Prevents direct skin contact with the chemical. [2] |

| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. [4]If dust formation is likely and ventilation is inadequate, a NIOSH-approved particulate respirator should be worn. [1][3]| Minimizes inhalation of the fine powder, which is a primary exposure route. [1]|

Engineering Controls

Engineering controls are the most effective way to minimize exposure.

-

Ventilation: Always handle this material in a well-ventilated area, preferably within a certified chemical fume hood to control dust. [4]* Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area. [2]

General Hygiene and Handling Practices

-

Avoid all personal contact, including inhalation. [4]* Avoid formation of dust and aerosols. [4]* Wash hands thoroughly with soap and water after handling. [4]* Do not eat, drink, or smoke in areas where the chemical is handled or stored. [4]* Keep containers securely sealed when not in use. [4]* Launder contaminated clothing separately before reuse. [4]

Storage

-

Store in a cool, dry, well-ventilated area. [4]* Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. * Protect containers from physical damage. [4]

Emergency Procedures

Prompt and appropriate action is essential in the event of an emergency.

| Emergency Situation | First Aid and Response Measures |

| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping eyelids open. Seek medical attention. |

| Skin Contact | Remove contaminated clothing. [4]Wash affected area immediately and thoroughly with generous quantities of running water and non-abrasive soap. Seek medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spills | For minor spills, remove all ignition sources. [4]Wear appropriate PPE, clean up spills immediately using dry methods (e.g., sweeping or vacuuming) to avoid generating dust, and place in a suitable, labeled container for waste disposal. [4]For major spills, evacuate the area and alert emergency responders. [4] |

| Fire | Use carbon dioxide, dry chemical powder, or alcohol/polymer foam as extinguishing media. Emits toxic fumes under fire conditions. Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA). [4] |

Experimental Protocols and Data

No specific experimental protocols for toxicological studies on N-(3-nitrophenyl)-3-oxobutanamide were found in the public domain. The statement that its toxicological properties "have not been fully investigated or determined" underscores the need for caution.

Visualized Workflows

The following diagrams illustrate logical workflows for safe handling and emergency response.

Caption: Logical workflow for responding to a chemical incident.

Caption: Standard workflow for safely handling chemical powders.

References

A Technical Guide to N-(3-nitrophenyl)-3-oxobutanamide: Commercial Availability, Purity, and Analysis

For researchers, scientists, and professionals in drug development, N-(3-nitrophenyl)-3-oxobutanamide (CAS No. 25233-49-2) is a valuable chemical intermediate. This technical guide provides a detailed overview of its commercial suppliers, typical purity grades, and the experimental methodologies for its synthesis and analytical characterization.

Commercial Suppliers and Purity Grades

N-(3-nitrophenyl)-3-oxobutanamide is available from a number of chemical suppliers. While specific purity grades can vary by supplier and batch, the compound is typically available in research-grade purities. The following table summarizes readily available information from prominent suppliers. Researchers are advised to request certificates of analysis for the most up-to-date and lot-specific purity data.

| Supplier | Product Code/CAS No. | Reported Purity/Specifications |

| Santa Cruz Biotechnology, Inc. | SCB525021000 | Information available upon request. |

| Simagchem Corporation | SC367511025 | Information available upon request. |

| BLDpharm | 25233-49-2 | Research Use Only.[1] |

Note: Purity specifications for the related isomers, N-(2-nitrophenyl)-3-oxobutanamide and N-(4-nitrophenyl)-3-oxobutanamide, are often listed as ≥99.0%, suggesting that similar high-purity grades are likely available for the 3-nitro isomer.[2]

Experimental Protocols

Synthesis of N-(3-nitrophenyl)-3-oxobutanamide

The synthesis of N-(3-nitrophenyl)-3-oxobutanamide can be achieved via the acetoacetylation of 3-nitroaniline with an acetoacetylating agent like ethyl acetoacetate. The following is a general laboratory-scale procedure adapted from the synthesis of similar acetoacetanilides.[3]

Materials:

-

3-nitroaniline

-

Ethyl acetoacetate

-

Xylene (or a similar high-boiling point solvent)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine one molar equivalent of 3-nitroaniline with 1.1 molar equivalents of ethyl acetoacetate in a minimal amount of xylene to form a slurry.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution.

-

If precipitation is slow, the flask can be cooled in an ice bath to encourage crystallization.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or aqueous ethanol, to yield purified N-(3-nitrophenyl)-3-oxobutanamide.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of N-(3-nitrophenyl)-3-oxobutanamide can be effectively determined using reverse-phase High-Performance Liquid Chromatography (HPLC). This method is suitable for identifying and quantifying impurities.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point. The specific gradient will need to be optimized.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

Injection Volume: Typically 5-20 µL.

-

Flow Rate: Approximately 1 mL/min.

Procedure:

-

Sample Preparation: Prepare a stock solution of the N-(3-nitrophenyl)-3-oxobutanamide sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve if quantitative analysis of impurities is required.

-

Analysis: Inject the prepared sample and standards onto the HPLC system.

-

Data Processing: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a newly synthesized or procured batch of N-(3-nitrophenyl)-3-oxobutanamide.

References

An In-depth Technical Guide on N-(3-nitrophenyl)-3-oxobutanamide: Synthesis, Properties, and Applications

Introduction

N-(3-nitrophenyl)-3-oxobutanamide, with the chemical formula C10H10N2O4, is an organic compound primarily utilized as a chemical intermediate in various synthetic processes.[1] This technical guide provides a comprehensive overview of the available scientific and industrial literature on this compound, focusing on its synthesis, physical and chemical properties, and established applications. While in-depth biological data for this specific isomer is limited, this review also contextualizes its role by examining related compounds and derivatives.

Physical and Chemical Properties

N-(3-nitrophenyl)-3-oxobutanamide is a yellow to orange-yellow crystalline solid.[1] It is characterized by its limited solubility in water but shows slight solubility in organic solvents such as ethanol and acetone.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C10H10N2O4 | [1] |

| Molecular Weight | 222.20 g/mol | [2] |

| Appearance | Yellow to orange-yellow crystal | [1] |

| Melting Point | 182-186°C | [1] |

| Solubility | Almost insoluble in water; slightly soluble in ethanol, acetone | [1] |

| CAS Number | 25233-49-2 | [2] |

Synthesis of N-(3-nitrophenyl)-3-oxobutanamide

The synthesis of N-(3-nitrophenyl)-3-oxobutanamide is typically achieved through a two-step process involving the reaction of 3-nitroaniline with a beta-keto ester, such as ethyl acetoacetate, or with acetylacetone followed by a subsequent reaction.

Experimental Protocol

A common synthetic route involves the reaction between 3-nitroaniline and acetylacetone to form an intermediate, which then reacts with ammonia to yield the final product.[1]

Step 1: Formation of the Intermediate

-

Reactants: Acetylacetone and 3-nitroaniline.

-

Procedure: These two compounds are reacted to produce the intermediate, 3-(1-acetylacetyl)-aniline.[1] The specific reaction conditions (solvent, temperature, catalyst) are proprietary to individual manufacturing processes but generally involve condensation.

Step 2: Amidation

-

Reactant: 3-(1-acetylacetyl)-aniline and ammonia.

-

Procedure: The intermediate from Step 1 is treated with ammonia. This step converts the ketone group into an amide, yielding N-(3-nitrophenyl)-3-oxobutanamide.[1]

The following diagram illustrates the general workflow for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.

Applications

The primary application of N-(3-nitrophenyl)-3-oxobutanamide is as a versatile intermediate in organic synthesis.[1]

Dyestuffs and Pigments

The main industrial use of N-(3-nitrophenyl)-3-oxobutanamide and its isomers (ortho- and para-nitro analogs) is in the manufacturing of pigments and dyes.[1][3][4] These compounds serve as key coupling components in the synthesis of various colorants used in textiles, coatings, and plastics.[3][5] The nitro group and the butanamide structure are crucial for the coupling reactions that lead to stable and vibrant dyes.[3]

Synthesis of Heterocyclic Compounds

While direct biological applications for N-(3-nitrophenyl)-3-oxobutanamide are not well-documented, the broader class of N-(substituted phenyl)-3-oxobutanamides are valuable precursors for synthesizing more complex, biologically active molecules. For instance, they are used in Biginelli-like reactions to create dihydropyrimidine derivatives, a class of compounds with a wide range of reported medicinal properties.[6][7]

Other Potential Applications

Based on its role as a chemical intermediate, N-(3-nitrophenyl)-3-oxobutanamide may also be used in the synthesis of certain pesticides and pharmaceuticals, although specific examples are not detailed in the available literature.[1]

Biological Activity

A comprehensive search of scientific literature did not yield specific studies detailing the biological activity, mechanism of action, or quantitative data (e.g., IC50 values) for N-(3-nitrophenyl)-3-oxobutanamide. However, the presence of the nitroaromatic moiety is significant. Nitro-containing compounds are known to exhibit a wide range of biological activities, often acting as pharmacophores or toxicophores.[8] Their mechanism frequently involves intracellular reduction of the nitro group, which can generate reactive nitrogen species leading to cellular toxicity, an effect exploited in various antimicrobial agents.[8]

Derivatives of 3-oxobutanamides have been synthesized and evaluated for antimicrobial and antioxidant activities, suggesting that the core structure can be a scaffold for developing biologically active agents.[9] For example, various new benzenesulphonamide derivatives bearing carboxamide functionality have been synthesized and shown to possess anti-inflammatory and antimicrobial properties.[10] However, it is crucial to note that these activities are for derivative compounds and cannot be directly attributed to N-(3-nitrophenyl)-3-oxobutanamide itself.

Conclusion

N-(3-nitrophenyl)-3-oxobutanamide is a valuable chemical intermediate, primarily used in the synthesis of dyes and pigments. Its synthesis is a straightforward process from common starting materials. While the direct biological applications of this specific compound are not documented, its structural class, 3-oxobutanamides, serves as a building block for more complex heterocyclic compounds with potential therapeutic relevance. Future research may explore the direct biological activities of this compound and its derivatives, but currently, its principal role remains firmly within the realm of industrial organic synthesis.

References

- 1. chembk.com [chembk.com]

- 2. 25233-49-2|N-(3-Nitrophenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. uomphysics.net [uomphysics.net]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-(3-nitrophenyl)-3-oxobutanamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(3-nitrophenyl)-3-oxobutanamide as a versatile chemical intermediate. This document details its synthesis, physicochemical properties, and key applications in the synthesis of heterocyclic compounds and azo dyes, which are relevant in drug discovery and materials science.

Physicochemical Properties and Data

N-(3-nitrophenyl)-3-oxobutanamide is a valuable building block in organic synthesis. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a nitroaromatic group, allows for a wide range of chemical transformations.

| Property | Value | Source/Notes |

| CAS Number | 25233-49-2 | |

| Molecular Formula | C₁₀H₁₀N₂O₄ | |

| Molecular Weight | 222.20 g/mol | |

| Appearance | Light gray to yellow crystalline powder | |

| Melting Point | 119-121 °C | Note: Some sources report a higher melting point. |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol and acetone; insoluble in water. | General observation for similar compounds. |

Synthesis of N-(3-nitrophenyl)-3-oxobutanamide

A generalized protocol for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide is presented below, based on the typical reaction between an aniline and a β-keto ester.

Reaction Scheme:

Caption: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable high-boiling solvent such as toluene or xylene.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford N-(3-nitrophenyl)-3-oxobutanamide as a crystalline solid.

Expected Data (Based on Analogous Compounds):

| Data Type | Expected Characteristics |

| Yield | 60-80% |

| ¹H NMR | Signals corresponding to aromatic protons (m, 4H), amide proton (s, 1H), methylene protons of the keto form (s, 2H), and methyl protons (s, 3H). The presence of the enol tautomer may show a vinyl proton signal. |

| ¹³C NMR | Resonances for aromatic carbons, two carbonyl carbons (ketone and amide), a methylene carbon, and a methyl carbon. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300), C=O stretching of the amide and ketone (~1670 and ~1720), and N-O stretching of the nitro group (~1530 and ~1350). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 222. |

Application in Heterocyclic Synthesis: Biginelli Reaction

N-(3-nitrophenyl)-3-oxobutanamide is a suitable substrate for the Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones, which are known for their diverse pharmacological activities.

Caption: Biginelli reaction workflow.

Experimental Protocol:

-

Reaction Mixture: In a round-bottom flask, combine N-(3-nitrophenyl)-3-oxobutanamide (1.0 eq), an aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from ethanol to yield the pure dihydropyrimidinone derivative.

Application in Heterocyclic Synthesis: Hantzsch Pyridine Synthesis

The Hantzsch synthesis allows for the preparation of dihydropyridine derivatives, a class of compounds known for their use as calcium channel blockers. N-(3-nitrophenyl)-3-oxobutanamide can serve as the β-ketoamide component in this reaction.

Caption: Hantzsch pyridine synthesis workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve N-(3-nitrophenyl)-3-oxobutanamide (2.0 eq), an aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (1.1 eq) in a solvent like ethanol.

-

Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by vacuum filtration.

-

Purification: The crude solid is washed with cold ethanol and can be further purified by recrystallization.

Application in Azo Dye Synthesis

The nitro group of N-(3-nitrophenyl)-3-oxobutanamide can be reduced to an amino group, yielding N-(3-aminophenyl)-3-oxobutanamide. This resulting aromatic amine is a key precursor for the synthesis of azo dyes, which have wide applications as colorants.

Caption: Workflow for azo dye synthesis.

Experimental Protocol:

Part A: Reduction of the Nitro Group

-

Reaction: Dissolve N-(3-nitrophenyl)-3-oxobutanamide in a suitable solvent and treat with a reducing agent (e.g., SnCl₂ in concentrated HCl, or catalytic hydrogenation with H₂/Pd-C).

-

Work-up: After the reduction is complete, neutralize the reaction mixture and extract the product.

Part B: Diazotization and Azo Coupling

-

Diazotization: Dissolve the resulting N-(3-aminophenyl)-3-oxobutanamide in dilute acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

Coupling: In a separate flask, dissolve a coupling component (e.g., phenol, β-naphthol) in a basic solution. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Isolation: The azo dye will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

Potential in Drug Development

The heterocyclic scaffolds synthesized from N-(3-nitrophenyl)-3-oxobutanamide, such as dihydropyrimidinones and dihydropyridines, are of significant interest in drug discovery. These core structures are found in numerous compounds with a wide range of biological activities, including but not limited to:

-

Calcium Channel Blockers: Dihydropyridine derivatives are well-established cardiovascular drugs.

-

Antimicrobial Agents: Various nitrogen-containing heterocycles have shown promising antibacterial and antifungal properties.

-

Anticancer Agents: The dihydropyrimidinone core is present in several compounds with antiproliferative activity.

The 3-nitrophenyl substituent can also be a key pharmacophore or can be further functionalized to modulate the biological activity of the final compounds.

These application notes provide a starting point for the utilization of N-(3-nitrophenyl)-3-oxobutanamide in various synthetic applications. Researchers are encouraged to adapt and optimize these generalized protocols for their specific needs.

The Versatility of N-(3-nitrophenyl)-3-oxobutanamide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-(3-nitrophenyl)-3-oxobutanamide is a versatile starting material for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development. Its activated methylene group and the presence of both an amide and a ketone functionality, combined with the electron-withdrawing nitro group on the phenyl ring, make it a valuable precursor for constructing diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from N-(3-nitrophenyl)-3-oxobutanamide, including dihydropyrimidines, dihydropyridines, thiophenes, pyrazoles, and isoxazoles.

Synthesis of Dihydropyrimidines via Biginelli-like Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds known for a wide range of biological activities, including as calcium channel blockers and antimicrobial agents.[1][2] The use of N-(3-nitrophenyl)-3-oxobutanamide in a Biginelli-like condensation allows for the incorporation of the 3-nitrophenyl moiety, which can influence the pharmacological properties of the final molecule.[3]

Quantitative Data

| Product | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 6-Methyl-N-(3-nitrophenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Benzaldehyde | Conc. HCl | Methanol | Reflux | 4 | 85 | [4] |

| 4-(4-Chlorophenyl)-6-methyl-N-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 4-Chlorobenzaldehyde | Conc. HCl | Methanol | Reflux | 5 | 82 | [4] |

| 4-(4-Methoxyphenyl)-6-methyl-N-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 4-Methoxybenzaldehyde | Conc. HCl | Methanol | Reflux | 6 | 88 | [4] |

Experimental Protocol

Synthesis of 6-Methyl-N-(3-nitrophenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide:

A mixture of N-(3-nitrophenyl)-3-oxobutanamide (10 mmol, 2.22 g), benzaldehyde (10 mmol, 1.06 g), and urea (15 mmol, 0.90 g) in methanol (20 mL) is taken in a round-bottom flask. A catalytic amount of concentrated hydrochloric acid (5-6 drops) is added to the mixture. The reaction mixture is then refluxed with constant stirring for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials. The crude product is recrystallized from ethanol to afford the pure dihydropyrimidine derivative.

References

Application of N-(3-nitrophenyl)-3-oxobutanamide in Dye and Pigment Synthesis

Introduction

N-(3-nitrophenyl)-3-oxobutanamide is a key intermediate in the synthesis of monoazo pigments and dyes, particularly belonging to the arylide (or Hansa) yellow class.[1][2] Arylide yellows are a significant class of organic pigments used in a wide range of applications including inks, coatings, plastics, and artist paints due to their bright, vibrant hues ranging from greenish-yellow to reddish-yellow.[1][2][3] The presence of the acetoacetyl group in N-(3-nitrophenyl)-3-oxobutanamide makes it an excellent coupling component for diazonium salts in azo coupling reactions.[4][5] The nitro group on the phenyl ring acts as a chromophore and can influence the final color and fastness properties of the resulting pigment.

Core Application: Azo Coupling Component

The primary application of N-(3-nitrophenyl)-3-oxobutanamide is as a coupling component in the synthesis of azo dyes and pigments. The synthesis is a two-step process:

-

Diazotization: An aromatic primary amine is converted into a diazonium salt by reacting it with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C).[6][7][8] The resulting diazonium salt is a highly reactive electrophile.

-

Azo Coupling: The diazonium salt is then reacted with N-(3-nitrophenyl)-3-oxobutanamide (the coupling component). The electron-rich active methylene group of the 3-oxobutanamide moiety acts as the nucleophile, leading to an electrophilic aromatic substitution-type reaction that forms the characteristic azo bond (-N=N-), the chromophore responsible for the color of the dye or pigment.[4][5]

The specific shade and properties of the resulting arylide pigment are determined by the chemical structures of both the diazo component (the aromatic amine) and the coupling component (in this case, N-(3-nitrophenyl)-3-oxobutanamide).

Signaling Pathways and Reaction Mechanisms

The synthesis of azo pigments from N-(3-nitrophenyl)-3-oxobutanamide follows a well-established electrophilic substitution mechanism. The key steps are the formation of the electrophilic diazonium ion and its subsequent attack on the electron-rich coupling component.

Caption: General reaction pathway for azo pigment synthesis.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of an arylide yellow pigment using N-(3-nitrophenyl)-3-oxobutanamide as the coupling component. The specific aromatic amine used as the diazo component will determine the final product.

Materials and Equipment:

-

Aromatic amine (e.g., 2-nitroaniline, 4-chloro-2-nitroaniline)

-

N-(3-nitrophenyl)-3-oxobutanamide

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium acetate

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, stirring bar, thermometer, Büchner funnel, vacuum flask

Protocol:

Part 1: Diazotization of Aromatic Amine

-

In a 250 mL beaker, dissolve the chosen aromatic amine (e.g., 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and water (e.g., 25 mL). Stir until a clear solution is obtained. Gentle heating may be required, but the solution must be cooled before the next step.

-

Cool the amine solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in a small amount of cold water (e.g., 5 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve N-(3-nitrophenyl)-3-oxobutanamide (0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a buffered solution of sodium acetate. This creates a solution of the enolate form of the coupling component.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold solution of the coupling component.

-

A brightly colored precipitate should form immediately.[9]

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

-

Collect the pigment by vacuum filtration using a Büchner funnel.

-

Wash the pigment cake with a large amount of cold water until the filtrate is neutral.

-

Dry the pigment in an oven at a temperature below 100 °C.

Caption: A typical experimental workflow for arylide pigment synthesis.

Data Presentation

| Property | Representative Value/Range | Method of Determination |

| Color Index Name | Pigment Yellow (PY) | CI Nomenclature |

| Appearance | Bright Yellow Powder | Visual Inspection |

| Yield | 85-95% | Gravimetric Analysis |

| Melting Point | > 250 °C (decomposes) | Capillary Melting Point |

| λmax (in solvent) | 400-450 nm | UV-Vis Spectroscopy |

| Lightfastness (BWS) | 5-7 | Blue Wool Scale |

| Heat Stability | 150-200 °C | ISO 787-21 |

| Solvent Resistance | Good to Excellent | ISO 787-4 |

Note: The data presented are typical values for arylide yellow pigments and serve as an illustrative guide. Actual experimental results for pigments derived from N-(3-nitrophenyl)-3-oxobutanamide may differ.

Conclusion

N-(3-nitrophenyl)-3-oxobutanamide is a valuable intermediate for the synthesis of arylide yellow pigments. The well-established diazotization and azo coupling reactions provide a versatile route to a range of yellow shades with good performance properties. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of novel colorants based on this coupling component. Further research is warranted to fully characterize the specific pigments derived from N-(3-nitrophenyl)-3-oxobutanamide and to evaluate their performance in various applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. chsopensource.org [chsopensource.org]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. Azo Coupling [organic-chemistry.org]

- 6. ijrpr.com [ijrpr.com]

- 7. benchchem.com [benchchem.com]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. Quantum Chemical Studies Of Structural Parameters And Molecular Properties Of Pigment 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-butanamide | Engineering and Technology For Sustainable Development [jst.vn]

Application Notes and Protocols for the Synthesis of N-(3-nitrophenyl)-3-oxobutanamide

Abstract

This document provides a detailed experimental protocol for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide, a valuable intermediate in the preparation of various heterocyclic compounds and dyestuffs. The synthesis involves the condensation of 3-nitroaniline with ethyl acetoacetate. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

N-(3-nitrophenyl)-3-oxobutanamide, also known as acetoacet-m-nitroanilide, is a key building block in organic synthesis. The presence of the reactive β-ketoamide functionality allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of biologically active molecules and functional materials. For instance, acetoacetanilide derivatives are used in the production of arylide yellows, a class of organic pigments. The general synthesis of acetoacetanilides is achieved through the acetoacetylation of anilines. This protocol details a reliable method for the preparation of the 3-nitro substituted analog.

Reaction Scheme

The synthesis of N-(3-nitrophenyl)-3-oxobutanamide is achieved by the reaction of 3-nitroaniline with ethyl acetoacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amino group of 3-nitroaniline attacks the ester carbonyl of ethyl acetoacetate, followed by the elimination of ethanol.

Figure 1: General reaction scheme for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.

Caption: Synthesis of N-(3-nitrophenyl)-3-oxobutanamide.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of acetoacetanilides.[1][2]

Materials:

-

3-Nitroaniline

-

Ethyl acetoacetate

-

Toluene (or Xylene)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Solvent Addition: Add a suitable high-boiling point solvent such as toluene or xylene (approximately 5-10 mL per gram of 3-nitroaniline) to the flask to create a slurry.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (e.g., 4:1 v/v).[3][4] The reaction is typically complete within 3-5 hours, indicated by the consumption of the starting materials.

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and impurities.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure N-(3-nitrophenyl)-3-oxobutanamide as a solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

| Parameter | Value |

| Reactants | |

| 3-Nitroaniline (molar eq.) | 1.0 |

| Ethyl Acetoacetate (molar eq.) | 1.1 |

| Reaction Conditions | |

| Solvent | Toluene or Xylene |

| Temperature | Reflux (approx. 110-140 °C) |

| Reaction Time | 3-5 hours |

| Product | |

| Product Name | N-(3-nitrophenyl)-3-oxobutanamide |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.20 g/mol |

| Appearance | Pale yellow solid |

| Expected Yield | 70-85% |

| Expected Melting Point | 120-122 °C |

Experimental Workflow

Caption: Workflow diagram for the synthesis of N-(3-nitrophenyl)-3-oxobutanamide.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

3-Nitroaniline is toxic and should be handled with care.

-

Toluene and xylene are flammable and harmful; avoid inhalation and contact with skin.

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

Application Notes and Protocols for the Analytical Characterization of N-(3-nitrophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-nitrophenyl)-3-oxobutanamide is a chemical compound of interest in various fields, including organic synthesis and drug discovery. Its structure, featuring a nitro-substituted aromatic ring and a β-ketoamide moiety, necessitates thorough analytical characterization to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of N-(3-nitrophenyl)-3-oxobutanamide using a suite of standard analytical techniques.

Molecular Structure

IUPAC Name: N-(3-nitrophenyl)-3-oxobutanamide Molecular Formula: C₁₀H₁₀N₂O₄ Molecular Weight: 222.20 g/mol CAS Number: 20455-81-8

Analytical Techniques